2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide

Lipophilicity Permeability Physicochemical Properties

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide is a member of the 1,2,4-triazole-3-amine acetamide class, a scaffold extensively validated as a hinge-binding motif in ATP-competitive kinase inhibitor design. It features a chiral pentan-2-yl (1-methylbutyl) amide substituent attached via a methylene linker to the N1 position of the triazole ring.

Molecular Formula C9H17N5O
Molecular Weight 211.26 g/mol
Cat. No. B13646948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide
Molecular FormulaC9H17N5O
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCCC(C)NC(=O)CN1C=NC(=N1)N
InChIInChI=1S/C9H17N5O/c1-3-4-7(2)12-8(15)5-14-6-11-9(10)13-14/h6-7H,3-5H2,1-2H3,(H2,10,13)(H,12,15)
InChIKeyNERPGGJCGYDGLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide (CAS 1182740-45-9): Physicochemical & Scaffold Reference for Kinase-Focused Triazole-Acetamide Procurement


2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide is a member of the 1,2,4-triazole-3-amine acetamide class, a scaffold extensively validated as a hinge-binding motif in ATP-competitive kinase inhibitor design [1]. It features a chiral pentan-2-yl (1-methylbutyl) amide substituent attached via a methylene linker to the N1 position of the triazole ring. With a molecular formula of C9H17N5O, a molecular weight of 211.26 g/mol, and a computed LogP of 0.1651, it occupies a moderately lipophilic property space distinct from shorter-chain or unsubstituted analogs . The compound is commercially available at 98% purity from multiple catalog suppliers and serves as both a building block for medicinal chemistry derivatization and a pharmacological probe candidate .

Why Generic Substitution of 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide Fails Without Quantitative Comparator Analysis


The 3-amino-1,2,4-triazole acetamide chemotype is not monolithic. Even minor structural alterations—such as changing the N-alkyl amide substituent from pentan-2-yl to sec-butyl (loss of one methylene), switching the heterocycle from 1,2,4-triazole to pyrazole or 1,2,3-triazole, or removing the amide alkyl group entirely—produce measurable shifts in lipophilicity (ΔLogP > 0.5 units), hydrogen-bonding capacity, and biological target engagement . Direct class-level evidence confirms that within a single 1,2,4-triazole-acetamide series, hEGFR IC50 values span from 43.8 nM to sub-micromolar depending solely on peripheral substituents, demonstrating that the scaffold alone does not guarantee potency or selectivity [1]. Generic procurement without quantitative differentiation therefore risks selecting an analog with suboptimal permeability, altered kinase selectivity, or compromised synthetic tractability.

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide: Quantitative Differentiation Evidence Against Closest Analogs


Lipophilicity Differentiation: LogP Comparison Against Unsubstituted, Dimethyl, and sec-Butyl Amide Analogs

The target compound exhibits a computed LogP of 0.1651, positioning it in a moderately lipophilic range optimal for passive membrane permeability while maintaining aqueous solubility . This represents a LogP increase of +1.93 relative to the unsubstituted primary amide 2-(3-amino-1H-1,2,4-triazol-1-yl)acetamide (LogP −1.76) and +0.46 versus the sec-butyl analog (estimated LogP −0.30 based on ΔcLogP of −0.46 relative to pentan-2-yl for a one-methylene truncation) . In contrast, the 1,2,3-triazole regioisomer at the same molecular weight (C9H17N5O) possesses a distinct topological polar surface area arrangement and altered hydrogen-bonding geometry that may affect target binding, though no quantitative activity data are available for this comparator . The N,N-dimethyl analog shows a LogP range of −1.95 to −0.29 (depending on computational method), demonstrating that dialkylation does not consistently achieve the lipophilicity of the chiral pentan-2-yl monoalkyl amide .

Lipophilicity Permeability Physicochemical Properties

Heterocycle Scaffold Differentiation: 1,2,4-Triazole vs. Pyrazole and 1,2,3-Triazole in hEGFR Kinase Binding Context

The 1,2,4-triazole-3-amine core of the target compound provides a specific hydrogen-bond donor/acceptor pharmacophore that engages the hinge region of EGFR at Cys797, as confirmed by molecular dynamics simulations of chemically related 1,2,4-triazole-acetamide conjugates [1]. The pyrazole analog 2-(4-amino-1H-pyrazol-1-yl)-N-(pentan-2-yl)acetamide (CAS 1153733-63-1) replaces the 1,2,4-triazole N4 nitrogen with a C–H group, eliminating a critical hydrogen-bond acceptor and altering the spatial orientation of the 3-amino group . Its LogP of 0.77 (vs. 0.17 for the target) further indicates distinct physicochemical behavior that may affect off-target profiles. The 1,2,3-triazole regioisomer (CAS 2137996-90-6) shifts the amino group from position 3 to position 4 on the triazole ring, fundamentally changing the vector of the amino substituent relative to the acetamide linker . Class-level evidence demonstrates that within the 1,2,4-triazole-acetamide series, potent hEGFR inhibition (IC50 = 43.8 nM) is achievable, whereas equivalent pyrazole or 1,2,3-triazole scaffolds have not been reported with comparable EGFR potency in this acetamide subclass [1].

Kinase Inhibition EGFR Scaffold Hopping

Chain-Length SAR: Cytotoxicity and Lipophilicity Trend from sec-Butyl to Pentan-2-yl Amide Analogs

The sec-butyl amide analog 2-(3-amino-1H-1,2,4-triazol-1-yl)-N-(sec-butyl)acetamide (CAS 1184160-81-3) has been evaluated for cytotoxicity and displays moderate activity against MCF-7 (breast) and A549 (lung) cancer cell lines with IC50 values in the micromolar range . The target compound extends the N-alkyl chain by one methylene unit (pentan-2-yl vs. sec-butyl), increasing molecular weight from 197.24 to 211.26 g/mol and LogP by approximately +0.46 units. In related 1,2,4-triazole-acetamide series, progressive alkyl chain elongation correlates with enhanced antiproliferative potency up to an optimal lipophilicity threshold, after which activity plateaus or declines due to solubility limitations [1]. The pentan-2-yl substitution therefore represents a deliberate lipophilicity step beyond sec-butyl, which may translate to improved membrane permeability or altered target engagement relative to the shorter-chain analog, though direct head-to-head cytotoxicity data for both compounds in the same assay are not yet published.

Structure-Activity Relationship Cytotoxicity Chain Length

Commercial Availability and Purity Benchmark: 98% Specification with Multi-Vendor Sourcing vs. Single-Source Analogs

2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide is stocked by at least three independent catalog suppliers (Leyan, CymitQuimica, Chemsrc) at a standardized purity of 98%, with batch-specific QC documentation available . In contrast, the closely related 1,2,3-triazole regioisomer is listed at only 95% purity and priced at approximately $930 per 0.1 g from a single specialty supplier (Enamine), indicating limited commercial availability and higher cost [1]. The pyrazole analog is available at 98% purity from multiple suppliers but carries a distinct catalog reference (10-F707036), confirming separate supply chains . Multi-source availability at consistent purity reduces procurement risk, enables competitive pricing, and ensures supply continuity—critical factors for long-term research programs requiring gram-scale quantities.

Procurement Supply Chain Purity

Best-Fit Research and Procurement Application Scenarios for 2-(3-Amino-1H-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide


Kinase Inhibitor Lead Optimization: EGFR-Focused Medicinal Chemistry Campaigns

This compound serves as an advanced intermediate or direct screening candidate in EGFR kinase inhibitor programs. The 1,2,4-triazole-3-amine scaffold has demonstrated hEGFR IC50 = 43.8 nM in closely related acetamide conjugates, with molecular dynamics confirming stable hinge-region engagement at Cys797 [1]. Its moderate LogP of 0.1651 places it in a favorable permeability window, and the chiral pentan-2-yl substituent offers a vector for further SAR exploration without re-synthesizing the core. Researchers can directly compare its activity with the sec-butyl analog to map the lipophilicity–potency relationship on this chemotype .

Scaffold-Hopping Studies: 1,2,4-Triazole vs. Pyrazole vs. 1,2,3-Triazole Comparator Sets

Procuring the target compound alongside its pyrazole (CAS 1153733-63-1) and 1,2,3-triazole regioisomer (CAS 2137996-90-6) creates a matched heterocycle comparator set—all sharing the same pentan-2-yl amide tail but differing in the five-membered aromatic core. This enables systematic scaffold-hopping studies to deconvolute the contribution of the heterocycle to kinase selectivity, cytotoxicity, and ADME properties. The 1,2,4-triazole analog uniquely features both a ring N4 hydrogen-bond acceptor and a 3-amino donor within the same pharmacophore geometry .

SAR by Catalog: N-Alkyl Chain Elongation Series for Lipophilicity-Driven Optimization

The target compound can anchor a focused alkyl-chain SAR series including the unsubstituted amide (LogP −1.76), N,N-dimethyl (LogP −1.95 to −0.29), sec-butyl (MW 197.24), and pentan-2-yl (MW 211.26) analogs . This series spans a LogP range of >2.1 units using commercially available compounds, allowing rapid assessment of lipophilicity effects on cellular permeability, solubility, and off-target binding without custom synthesis. The pentan-2-yl analog occupies the highest-LogP position among monoalkyl amides in this set, defining the upper lipophilicity boundary .

Procurement De-Risking: Multi-Source Catalog Sourcing for Academic and Industrial Screening Programs

With confirmed 98% purity and availability from at least three independent suppliers, this compound offers supply chain redundancy that the 1,2,3-triazole regioisomer (95% purity, single-source at $930/0.1 g) cannot match [2]. For medium-to-high-throughput screening campaigns requiring gram-scale quantities over extended timelines, multi-source sourcing at consistent purity (98%) minimizes the risk of supply interruption, batch variability, and single-supplier price inflation—directly supporting reproducible research and scalable procurement strategies .

Quote Request

Request a Quote for 2-(3-Amino-1h-1,2,4-triazol-1-yl)-N-(pentan-2-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.